(1,5-Dimethylbenzimidazol-2-yl)hydrazine

Lipophilicity ADME prediction Physicochemical profiling

(1,5-Dimethylbenzimidazol-2-yl)hydrazine (CAS 114804-40-9) is a methyl‑substituted 2‑hydrazinylbenzimidazole derivative with the molecular formula C₉H₁₂N₄ and a molecular weight of 176.22 g mol⁻¹. The compound features a benzimidazole core bearing methyl groups at the N‑1 and C‑5 positions and a free hydrazine moiety at C‑2, making it a versatile building block for hydrazone, triazole, and other heterocyclic libraries.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 114804-40-9
Cat. No. B039112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-Dimethylbenzimidazol-2-yl)hydrazine
CAS114804-40-9
Synonyms2H-Benzimidazol-2-one,1,3-dihydro-1,5-dimethyl-,hydrazone(9CI)
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)NN)C
InChIInChI=1S/C9H12N4/c1-6-3-4-8-7(5-6)11-9(12-10)13(8)2/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyFZPMRGRLJMBFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1,5-Dimethylbenzimidazol-2-yl)hydrazine (CAS 114804-40-9) as a Core 2-Hydrazinylbenzimidazole Scaffold


(1,5-Dimethylbenzimidazol-2-yl)hydrazine (CAS 114804-40-9) is a methyl‑substituted 2‑hydrazinylbenzimidazole derivative with the molecular formula C₉H₁₂N₄ and a molecular weight of 176.22 g mol⁻¹ [1]. The compound features a benzimidazole core bearing methyl groups at the N‑1 and C‑5 positions and a free hydrazine moiety at C‑2, making it a versatile building block for hydrazone, triazole, and other heterocyclic libraries [1]. Its computed XLogP3 of 1.4 and two hydrogen bond donors distinguish it from other dimethyl isomers and influence both physicochemical behaviour and downstream biological performance [1].

Why (1,5-Dimethylbenzimidazol-2-yl)hydrazine Cannot Be Casually Substituted by Other 2‑Hydrazinylbenzimidazole Isomers


Even minor methylation‑pattern shifts across the benzimidazole ring can materially alter critical properties such as lipophilicity, hydrogen‑bonding capacity, and electronic distribution [1][2]. For instance, moving the methyl group from N‑1 to N‑3 or relocating the C‑ring methyl from position 5 to position 6 changes the XLogP3 value, the number of hydrogen‑bond donors, and the steric environment of the hydrazine group [1][2]. These differences directly impact solubility, membrane permeability, crystal packing, and the regioselectivity of subsequent derivatisations, making generic replacement of the 1,5‑dimethyl scaffold with a near‑analogue unsuitable without re‑validation [1][2].

Quantitative Differentiation Evidence for (1,5-Dimethylbenzimidazol-2-yl)hydrazine vs. Its Closest Analogues


XLogP3 of 1.4 vs. 1.8 for (5,6‑Dimethylbenzimidazol‑2‑yl)hydrazine – 0.4 Log‑Unit Lower Lipophilicity

The target compound exhibits a computed XLogP3 of 1.4, whereas the isomeric (5,6‑dimethylbenzimidazol‑2‑yl)hydrazine (CAS 60178‑36‑1) has an XLogP3‑AA value of 1.8, representing a difference of 0.4 log units [1][2]. A lower logP indicates greater aqueous solubility, which can translate into better oral absorption and a reduced risk of non‑specific protein binding, factors routinely considered during lead optimisation [1][2].

Lipophilicity ADME prediction Physicochemical profiling

Hydrogen Bond Donor Count of 2 vs. 3 in (5,6‑Dimethylbenzimidazol‑2‑yl)hydrazine – Altered Crystal Engineering and Permeability Potential

The N‑1 methyl substitution in the target compound reduces the hydrogen bond donor count to 2, compared with 3 for the 5,6‑dimethyl isomer that retains a free N‑H on the benzimidazole ring [1][2]. A lower donor count can diminish propensity for strong intermolecular hydrogen‑bond networks, potentially simplifying crystallisation and formulation while also improving passive membrane permeability [1][2].

Hydrogen bonding Crystal engineering Permeability

Patent‑Documented Utility as a Key Intermediate in Anti‑Allergic and Anti‑Inflammatory Agent Synthesis

Japanese Patent JP 2013‑231077 (Patent No. 5617969) explicitly discloses (1,5‑dimethylbenzimidazol‑2‑yl)hydrazine as an intermediate for preparing compounds that act as binding inhibitors, anti‑allergic agents, anti‑asthmatic agents, and anti‑inflammatory agents [1]. While the patent does not provide head‑to‑head bioactivity data for the hydrazine itself, the protected use in a therapeutic series indicates that the 1,5‑dimethyl pattern is an enabling structural feature for the claimed biological activity [1].

Medicinal chemistry Patent intermediate Anti-allergic

Optimal Scientific and Industrial Scenarios for (1,5-Dimethylbenzimidazol-2-yl)hydrazine Based on Differentiation Evidence


Lead‑Optimisation Programmes Requiring a Lower‑LogP 2‑Hydrazinylbenzimidazole Core

When ADME profiling reveals that a lead series suffers from excessive lipophilicity, the 1,5‑dimethyl isomer’s XLogP3 of 1.4 (vs. 1.8 for the 5,6‑dimethyl alternative) makes it a more suitable building block for exploring hydrazone libraries with improved aqueous solubility and reduced non‑specific binding [1][2].

Solid‑State and Formulation Studies Where Hydrogen Bond Donor Count Is a Design Parameter

For research groups investigating crystal packing, co‑crystallisation, or amorphous solid dispersions, the reduced HBD count (2 vs. 3) of the N‑1 methylated scaffold can be exploited to tune intermolecular interactions and improve processability [1][2].

Patent‑Aware Synthesis of Anti‑Allergic or Anti‑Inflammatory Candidate Libraries

Industrial medicinal chemistry teams designing compounds around the anti‑allergic/anti‑inflammatory patent space can confidently incorporate this intermediate, as it is explicitly claimed in JP 2013‑231077, providing both synthetic legibility and potential freedom‑to‑operate advantages over unclaimed analogues [1].

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